(±)-trans-Abscisic acid

説明

特性

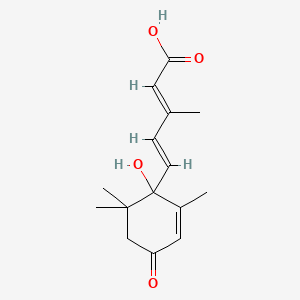

IUPAC Name |

5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDBLDQVAYHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860135 | |

| Record name | 5-(1-Hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7773-56-0, 21293-29-8 | |

| Record name | 5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7773-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (±)-trans-Abscisic acid can be achieved through several methods. One common approach involves the use of the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This method allows for the precise control of the stereochemistry of the resulting product. Another method involves the use of the Horner-Wadsworth-Emmons reaction, which is similar to the Wittig reaction but uses phosphonate esters instead of phosphonium ylides.

Industrial Production Methods: Industrial production of (±)-trans-Abscisic acid typically involves the extraction from plant sources, such as leaves and fruits. The extraction process includes solvent extraction, followed by purification using chromatography techniques. Advances in biotechnology have also enabled the production of (±)-trans-Abscisic acid through microbial fermentation, where genetically engineered microorganisms produce the compound in large quantities.

化学反応の分析

Types of Reactions: (±)-trans-Abscisic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions often involve the conversion of the hydroxyl group to a carbonyl group, while reduction reactions typically involve the addition of hydrogen to the double bonds in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of (±)-trans-Abscisic acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under mild conditions to prevent the degradation of the compound.

Major Products Formed: The major products formed from the reactions of (±)-trans-Abscisic acid depend on the type of reaction. For example, oxidation reactions can produce abscisic aldehyde, while reduction reactions can yield dihydroabscisic acid.

科学的研究の応用

Agricultural Applications

Drought Resistance and Water Use Efficiency

ABA is instrumental in enhancing drought resistance in crops. Research has shown that ABA application can significantly improve water use efficiency (WUE) by regulating stomatal closure, thereby reducing water loss through transpiration. A study demonstrated that applying ABA during critical growth stages of wheat increased plant height by 24.25% and grain yield by 26.93% compared to untreated controls under drought conditions .

Moreover, the use of ABA agonists has been investigated for their potential to optimize crop resilience to water deficits. Compounds like CCP2 have shown greater efficacy than ABA itself in minimizing transpiration and improving WUE without compromising biomass accumulation .

Impact on Crop Yield and Quality

ABA not only enhances drought tolerance but also affects crop yield and quality. For instance, ABA application has been linked to increased spike length and number of spikelets per spike in wheat, contributing to higher overall yields . Additionally, studies indicate that ABA can modulate gene expression related to stress responses, further improving crop resilience under adverse conditions .

Physiological Mechanisms

Stomatal Regulation

ABA is recognized as a key regulator of stomatal function. It triggers responses in guard cells that lead to stomatal closure during water stress, thereby conserving water and maintaining photosynthetic efficiency . This mechanism is critical for plants facing fluctuating environmental conditions.

Cellular Signaling and Growth Regulation

The compound regulates various cellular processes through complex intracellular signaling pathways. It influences gene expression related to growth and stress responses, showcasing its multifaceted role in plant development . In tissue culture, ABA has been observed to promote callus growth at low concentrations while inhibiting it at higher concentrations, highlighting its dose-dependent effects .

Therapeutic Potential

Anticancer Properties

Recent studies have explored the potential of ABA in cancer treatment. Extracts containing ABA from natural sources have demonstrated cytotoxic properties against human cancer cells, inducing cell cycle arrest and apoptosis . This suggests that ABA could be a valuable component in developing therapeutic strategies for cancer.

Metabolic Benefits

Research indicates that ABA may improve glucose tolerance and reduce insulin levels, suggesting its potential use as a dietary supplement for managing diabetes . The compound's ability to influence metabolic pathways opens avenues for further investigation into its health benefits.

Comparative Analysis of ABA and Its Analogues

The following table summarizes key findings regarding the effectiveness of (±)-trans-Abscisic acid compared to its analogues:

作用機序

The mechanism of action of (±)-trans-Abscisic acid involves its interaction with specific receptors in plant cells. These receptors, known as PYR/PYL/RCAR receptors, bind to (±)-trans-Abscisic acid and initiate a signaling cascade that leads to the activation of various stress-responsive genes. This signaling pathway helps plants to cope with adverse environmental conditions by regulating processes such as stomatal closure, seed dormancy, and root growth.

類似化合物との比較

Key Differences :

- (±)-trans-ABA lacks optical activity due to its racemic nature, whereas (+)-ABA (S-configuration) is bioactive in plants .

- cis,trans-ABA and trans,trans-ABA differ in the geometry of the C2 double bond, affecting receptor binding and physiological roles .

Occurrence and Natural Sources

- cis,trans-ABA : Ubiquitous in plants; detected in buckwheat honey, blueberries, and Neonauclea reticulata stems. Acts as a floral marker in Serbian honey .

- trans,trans-ABA : Identified in propolis and plains-grown plants, upregulated under specific environmental conditions .

- (+)-ABA : The biologically active form synthesized in plants under stress; regulates stomatal closure and seed dormancy .

Cytotoxic Activity

- (±)-trans-ABA: Limited data on cytotoxicity, but its role in stress signaling suggests indirect effects on cell survival .

Stress Response and Growth Regulation

- (+)-ABA : Master regulator of drought responses; induces stomatal closure via Ca²⁺-dependent signaling and MAPK pathways .

- cis,trans-ABA: Modulates phenolic metabolism in fruits, enhancing antioxidant capacity in strawberries and blueberries .

- (±)-trans-ABA : At 200–400× dilution, it improves banana seedling resistance by increasing SOD/POD activity and reducing MDA content, comparable to synthetic messengers .

Metabolic Stability

- (±)-cis,trans-ABA : Exhibits 7.9% coefficient of variance in HPLC/MS analyses, indicating moderate stability compared to jasmonic acid (2.1%) or gibberellic acid (8.9%) .

生物活性

(±)-trans-Abscisic acid (ABA) is a crucial plant hormone involved in various physiological processes, particularly in response to environmental stressors. This article delves into the biological activity of ABA, highlighting its effects on plant growth, stress responses, and potential applications in agriculture and medicine.

Overview of Abscisic Acid

Abscisic acid is a sesquiterpene that plays a pivotal role in plant development and stress responses. It is synthesized in response to drought, salinity, and other stress conditions, leading to physiological changes that enhance plant resilience.

Biological Functions

- Regulation of Stomatal Closure : ABA promotes stomatal closure during water stress, reducing transpiration and conserving water. Studies have shown that ABA application can significantly decrease stomatal conductance under drought conditions by up to 44.2% compared to untreated controls .

- Inhibition of Seed Germination : ABA acts as a germination inhibitor by promoting seed dormancy. It has been demonstrated that ABA treatment can effectively inhibit seed germination across various species, including Arabidopsis and barley .

- Induction of Stress-Responsive Genes : ABA regulates the expression of genes involved in stress tolerance. For instance, it induces the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help mitigate oxidative stress during adverse conditions .

1. Drought Resistance in Wheat

A recent study investigated the effects of ABA on wheat crops under drought conditions. The application of ABA significantly improved drought resilience by enhancing photosynthesis and transpiration rates by up to 24.9% compared to untreated plants . This suggests that ABA could be a valuable tool for improving crop yields in arid regions.

2. Sugarcane Growth Enhancement

Research on sugarcane showed that foliar applications of ABA at concentrations of 5 ppm and 10 ppm resulted in increased leaf elongation and higher sugar accumulation (Brix value) compared to controls . This indicates that ABA can enhance both growth and sugar content in economically important crops.

3. Algal Response to Salt Stress

In studies involving the unicellular red alga Cyanidioschyzon merolae, ABA was found to regulate cell viability under salt stress, demonstrating its role beyond terrestrial plants . This highlights the potential for ABA applications in non-plant systems.

Research Findings

Recent findings have expanded our understanding of ABA's role in various biological processes:

- Stress Signaling Pathways : ABA is involved in complex signaling pathways that regulate plant responses to abiotic stresses such as drought and salinity .

- Disease Resistance : The hormone's role in biotic defense has been explored, with findings suggesting that ABA can modulate resistance phenotypes against pathogens depending on concentration and plant age .

- Persistence and Efficacy : Research indicates that different analogs of ABA exhibit varying levels of persistence and biological activity, suggesting potential for developing more effective agricultural treatments .

Data Table: Effects of Abscisic Acid on Plant Growth

Q & A

Q. What are the primary mechanisms of (±)-trans-Abscisic Acid (ABA) in plant stress responses, and how can they be experimentally validated?

(±)-trans-ABA regulates stomatal closure and stress-responsive gene expression via phosphorylation cascades (e.g., SnRK2 kinases) and reactive oxygen species (ROS) signaling. To validate, use Arabidopsis mutants (e.g., abi1-1 or ost1) in drought stress assays combined with qPCR for stress markers (e.g., RD29A, COR15A) . For ROS quantification, employ fluorescent probes like H2DCFDA in guard cell assays under controlled ABA treatments .

Q. How can researchers quantify (±)-trans-ABA in plant tissues with high specificity?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. Use deuterated ABA (d6-ABA) as an internal standard to correct for matrix effects. Sample preparation involves homogenization in methanol/water/acetic acid (80:19:1), followed by solid-phase extraction (C18 columns). Validate with calibration curves (1–1000 ng/mL range) and compare against ELISA kits for cross-method consistency .

Q. What are the structural determinants of (±)-trans-ABA’s bioactivity compared to its stereoisomers?

The trans configuration at C2 and C4 positions is critical for receptor binding (e.g., PYR/PYL/RCAR proteins). Compare (±)-trans-ABA with (±)-cis,trans-ABA in competitive binding assays using recombinant receptors. Differential activity in seed germination assays (e.g., Lepidium sativum) can highlight stereochemical impacts on dormancy regulation .

Advanced Research Questions

Q. How do contradictory data on ABA’s role in mammalian systems arise, and what experimental strategies resolve them?

Discrepancies in ABA’s mammalian effects (e.g., insulin sensitivity vs. inflammatory responses) often stem from concentration-dependent duality or tissue-specific LANCL2 receptor expression. Use dose-response studies (1 nM–10 µM) in primary human adipocytes and murine models (e.g., LANCL2 knockouts). Pair RNA-seq with phosphoproteomics to map PPARγ activation pathways and off-target effects .

Q. What methodologies elucidate ABA’s cross-kingdom signaling in plant-microbe interactions?

ABA modulates rhizosphere microbial communities during drought. Employ metatranscriptomics of root-associated bacteria (e.g., Pseudomonas spp.) under ABA treatments. Use split-root systems to isolate ABA’s local vs. systemic effects, and validate with bacterial mutants (e.g., ABA catabolism-deficient strains) .

Q. How can researchers model ABA’s interaction with other phytohormones under combinatorial stress conditions?

Design factorial experiments combining ABA with jasmonic acid (JA) or salicylic acid (SA). Use transcriptomic time-series data (RNA-seq) and Bayesian network analysis to identify synergistic/antagonistic nodes. For example, ABA-JA crosstalk in Nicotiana benthamiana under herbivory + drought stress reveals MYC2 transcription factor dynamics .

Q. What advanced imaging techniques capture ABA’s real-time dynamics in living tissues?

Genetically encoded ABA biosensors (e.g., ABAleon2.1) enable live-cell imaging in Arabidopsis roots. Combine with confocal microscopy and fluorescence lifetime imaging (FLIM) to quantify spatial ABA gradients during osmotic stress. Validate with micrografting of sensor-expressing scions onto wild-type rootstocks .

Methodological Challenges & Solutions

Q. How to address low recovery rates in ABA extraction protocols?

Low recovery often results from oxidation or isomerization during extraction. Add antioxidants (e.g., butylated hydroxytoluene) and perform all steps under dim light at 4°C. Use UPLC with a BEH C18 column (1.7 µm) to separate degradation products. Spike samples with stable isotopes to track losses .

Q. What statistical frameworks are robust for analyzing ABA’s dose-response variability?

Nonlinear mixed-effects models (NLME) account for biological replicates and heteroscedasticity. For transcriptomic data, apply weighted gene co-expression network analysis (WGCNA) to cluster ABA-responsive genes into modules tied to specific doses .

Q. How to validate ABA’s role in epigenetic regulation under stress?

ChIP-seq for histone modifications (e.g., H3K4me3) in ABA-treated vs. control plants identifies stress-memory loci. Combine with bisulfite sequencing to assess DNA methylation changes at ABA-responsive promoters (e.g., ABI5). Use ddm1 (DNA methylation-deficient) mutants to test epigenetic dependency .

Data Interpretation & Reporting

- Contradictions : Explicitly report isomer purity (HPLC-UV ≥98%) and solvent effects (e.g., DMSO vs. ethanol) in methods .

- Reproducibility : Share raw LC-MS/MS spectra and code for nonlinear modeling in public repositories (e.g., Zenodo, GitHub).

- Ethics : Adhere to Nagoya Protocol for plant material sourcing and declare conflicts if using commercial standards (e.g., Sigma vs. Enzo Life Sciences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。